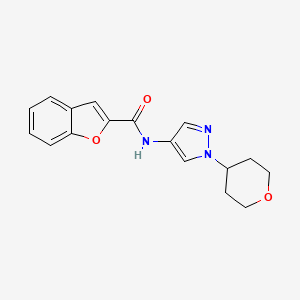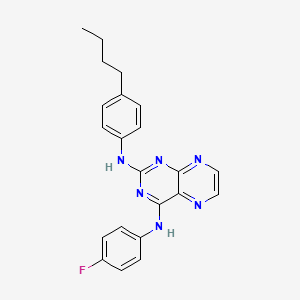
N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine, commonly known as BFPDA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BFPDA belongs to the class of pteridine derivatives, which have been found to possess a wide range of biological activities.
作用机制
The exact mechanism of action of BFPDA is not fully understood. However, studies have suggested that BFPDA exerts its anticancer activity by targeting multiple signaling pathways involved in cancer progression. BFPDA has been found to inhibit the activity of several enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. BFPDA has also been shown to activate the p53 pathway, which is a tumor suppressor pathway that plays a crucial role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
BFPDA has been found to exhibit several biochemical and physiological effects. Studies have shown that BFPDA can induce DNA damage in cancer cells, which can lead to cell cycle arrest and apoptosis. BFPDA has also been found to inhibit the activity of several enzymes involved in DNA synthesis and repair, which can further contribute to its anticancer activity. Furthermore, BFPDA has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is important for tumor growth and metastasis.
实验室实验的优点和局限性
BFPDA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using a multistep reaction sequence. BFPDA has also been found to exhibit potent antiproliferative activity against a variety of cancer cell lines, which makes it a promising candidate for further study. However, BFPDA has some limitations for lab experiments. It is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. Furthermore, BFPDA has been found to exhibit some cytotoxicity towards normal cells, which can limit its potential use as an anticancer agent.
未来方向
There are several future directions for the study of BFPDA. One direction is to further elucidate the mechanism of action of BFPDA, which can help to identify potential targets for cancer therapy. Another direction is to investigate the potential use of BFPDA in combination with other anticancer agents, which can enhance its anticancer activity and reduce its cytotoxicity towards normal cells. Furthermore, studies can be conducted to investigate the pharmacokinetics and pharmacodynamics of BFPDA, which can help to optimize its dosing and administration for clinical use.
合成方法
BFPDA can be synthesized using a multistep reaction sequence. The first step involves the condensation of 4-butylbenzaldehyde with 4-fluoroaniline to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The amine is then reacted with 2,4-diaminopteridine in the presence of a suitable catalyst to yield BFPDA.
科学研究应用
BFPDA has been extensively studied for its potential use as an anticancer agent. Studies have shown that BFPDA exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. BFPDA has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, BFPDA has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
属性
IUPAC Name |
2-N-(4-butylphenyl)-4-N-(4-fluorophenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6/c1-2-3-4-15-5-9-18(10-6-15)27-22-28-20-19(24-13-14-25-20)21(29-22)26-17-11-7-16(23)8-12-17/h5-14H,2-4H2,1H3,(H2,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCKPMNWUVXPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

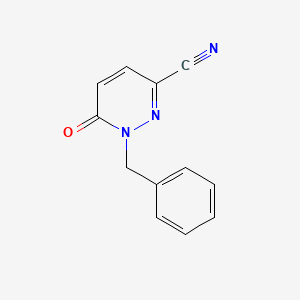

![N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]prop-2-enamide](/img/structure/B2901158.png)
![3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2901159.png)
![2-(3,4-dimethoxyphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2901160.png)


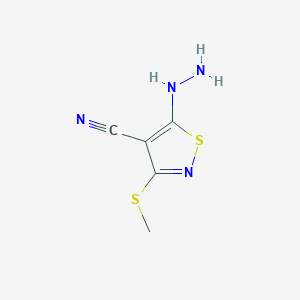

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2901166.png)
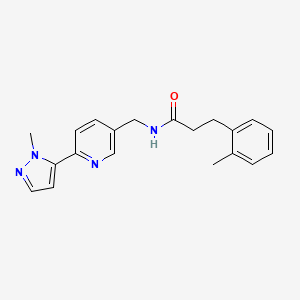
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2901170.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2901173.png)
